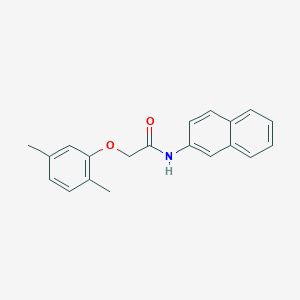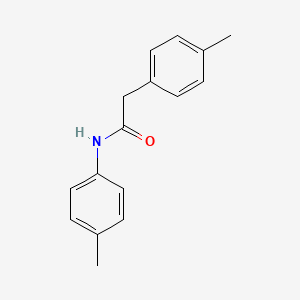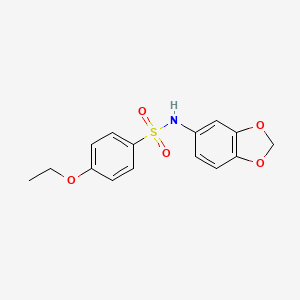
2-(2,5-dimethylphenoxy)-N-2-naphthylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-2-naphthylacetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to exhibit potent anti-inflammatory and analgesic effects.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, DPA has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. DPA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In neuroscience, DPA has been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite. DPA has been shown to exhibit analgesic effects in animal models of neuropathic pain and has also been shown to reduce anxiety-like behaviors in mice.
In immunology, DPA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to increase the production of anti-inflammatory cytokines, such as interleukin-10. DPA has also been shown to modulate the activity of immune cells, such as macrophages and T cells, and to enhance the immune response to bacterial infections.
作用機序
The exact mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a class of lipid mediators that play a crucial role in inflammation and pain. DPA has been shown to selectively inhibit COX-2, which is induced in response to inflammatory stimuli, while sparing COX-1, which is constitutively expressed and plays a role in maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects:
DPA has been shown to exhibit potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. DPA has also been shown to modulate the activity of the endocannabinoid system, which plays a crucial role in regulating pain, mood, and appetite. DPA has been shown to reduce anxiety-like behaviors in mice and to enhance the immune response to bacterial infections.
実験室実験の利点と制限
DPA has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its ability to modulate the activity of the endocannabinoid system, and its ability to enhance the immune response to bacterial infections. However, DPA also has some limitations, including its potential toxicity and its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DPA, including its potential applications in cancer therapy, its role in modulating the activity of the endocannabinoid system, and its potential use as an immunomodulatory agent. Further research is needed to elucidate the exact mechanism of action of DPA and to determine its potential toxicity and side effects. Additionally, the development of more efficient synthesis methods and the optimization of DPA formulations for in vivo administration could enhance its potential as a therapeutic agent.
In conclusion, 2-(2,5-dimethylphenoxy)-N-2-naphthylacetamide, or DPA, is a chemical compound with potent anti-inflammatory and analgesic effects that has potential applications in various fields, including cancer research, neuroscience, and immunology. Further research is needed to fully elucidate the mechanism of action of DPA and to determine its potential toxicity and side effects.
合成法
The synthesis of DPA involves the reaction of 2,5-dimethylphenol with 2-naphthylacetyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism to yield DPA as a white crystalline solid with a melting point of 138-140°C.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14-7-8-15(2)19(11-14)23-13-20(22)21-18-10-9-16-5-3-4-6-17(16)12-18/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDAATIGEKLDSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(2-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5865634.png)

![2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B5865653.png)

![4-methyl-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5865667.png)
![2-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5865673.png)

![3-(4-morpholinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5865688.png)
![N-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]propanamide](/img/structure/B5865694.png)

![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5865716.png)
![7-(3,5-dichlorophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5865737.png)
![4-(acetylamino)phenyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5865747.png)
![N'-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5865750.png)